molecular formula C17H9Cl2NO4 B4729148 3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone

3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone

Cat. No. B4729148
M. Wt: 362.2 g/mol
InChI Key: UYLVUAIWEURNEG-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone, also known as CNBF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CNBF belongs to the class of organic compounds known as nitrobenzenes, which are commonly used as intermediates in the synthesis of various chemicals. In

Scientific Research Applications

3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone has been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several studies have investigated the potential of this compound as a lead compound for drug discovery and development. For example, one study found that this compound showed promising activity against drug-resistant strains of bacteria, suggesting its potential as an antibacterial agent. Another study showed that this compound inhibited the growth of cancer cells in vitro, indicating its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of 3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of key enzymes or signaling pathways involved in various biological processes. For example, one study suggested that this compound may inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Another study proposed that this compound may inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific biological system being studied. For example, one study found that this compound inhibited the production of inflammatory mediators in human macrophages, suggesting its potential as an anti-inflammatory agent. Another study showed that this compound induced cell death in cancer cells through the activation of apoptosis, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone has several advantages for laboratory experiments, including its relatively simple synthesis method and its potential as a lead compound for drug discovery and development. However, there are also several limitations to consider, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and biological effects.

Future Directions

There are several future directions for research on 3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone, including the development of more potent analogs and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity and side effects. Overall, this compound represents a promising compound for drug discovery and development, and further research in this area is warranted.

properties

IUPAC Name

(3E)-3-[(2-chloro-5-nitrophenyl)methylidene]-5-(4-chlorophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2NO4/c18-13-3-1-10(2-4-13)16-9-12(17(21)24-16)7-11-8-14(20(22)23)5-6-15(11)19/h1-9H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLVUAIWEURNEG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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